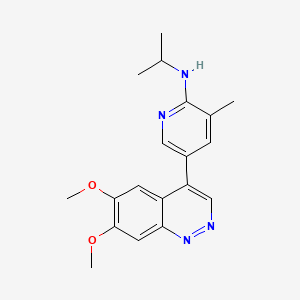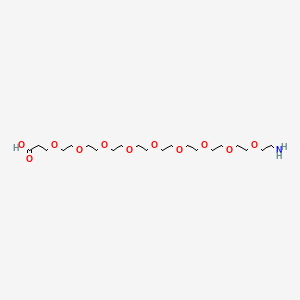
Amino-PEG9-acid
Descripción general
Descripción
Amino-PEG9-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of Amino-PEG9-acid involves complex chemical reactions. The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .
Molecular Structure Analysis
The molecular structure of Amino-PEG9-acid is complex and involves various chemical interactions. The molecular weight of Amino-PEG9-acid is 485.57 and its molecular formula is C21H43NO11 . The structure of Amino-PEG9-acid can be analyzed using various techniques such as liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
Amino-PEG9-acid undergoes various chemical reactions during its synthesis and use. For instance, in preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .
Physical And Chemical Properties Analysis
Amino-PEG9-acid has specific physical and chemical properties that contribute to its function as a linker in drug synthesis. It is a PEG-based compound, which means it has a polyethylene glycol backbone that contributes to its solubility and stability .
Aplicaciones Científicas De Investigación
1. Optimization of Protein Therapeutics
Amino-PEG9-acid, as part of the polyethylene glycol (PEG) family, is used in the optimization of protein therapeutics. For example, nonnative amino acids incorporated into human growth hormone enabled site-specific PEGylation, producing variants with enhanced pharmacodynamic properties and clinical efficacy in growth hormone therapy (Cho et al., 2011).
2. Site-Specific PEGylation for Improved Drug Efficacy
Site-specific PEGylation, achieved by targeting canonical and noncanonical amino acids, is a strategy to improve the stability and pharmacokinetics of peptide and protein therapeutics. This approach helps to retain protein activity and reduce immunogenicity, which is crucial for clinical applications (Nischan & Hackenberger, 2014).
3. Enhancing Drug Delivery in Cancer Treatment
Amino-PEG9-acid is used in designing drug delivery systems, specifically in cancer treatment. For instance, attaching PEG linkers to peptides improved their targeting and imaging properties in melanoma, highlighting potential applications in detecting metastatic melanoma (Guo & Miao, 2014).
4. Developing Novel Drug Carriers
Amino-PEG9-acid plays a role in creating novel drug carriers, such as poly[aminopoly(ethylene glycol)cyanoacrylate-co-hexadecyl cyanoacrylate], designed for tumor cell-selective targeting. This approach uses PEG-coated nanoparticles conjugated to folic acid, targeting the folate-binding protein overexpressed in many tumor cells (Stella et al., 2000).
5. Improving Pharmacokinetics and Pharmacodynamics
The modification of therapeutic proteins with PEG, which includes amino-PEG9-acid, is a technique to enhance the pharmacokinetics and pharmacodynamics of drugs. This modification helps in avoiding immunogenic reactions and retaining the activity of the therapeutic proteins (Zhang et al., 2012).
6. Versatility in PEGylation Research
Amino-PEG9-acid is part of the advances in PEGylation research, offering great versatility in drug formulation. Current research focuses on site-selective PEGylation, which allows a single isomer production, increasing the degree of homogeneity and preserving bioactivity (Pasut & Veronese, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBFSLIVZGGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG9-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



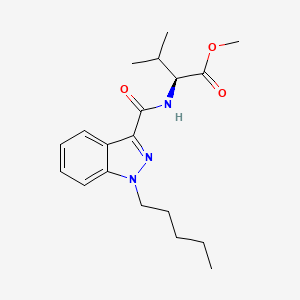
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
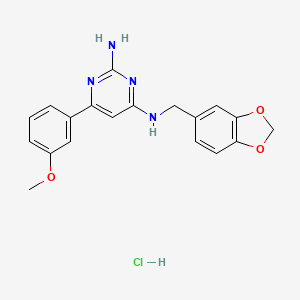
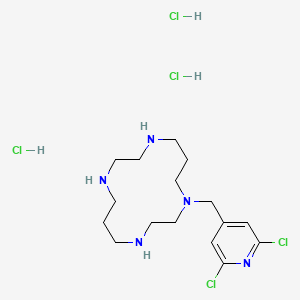

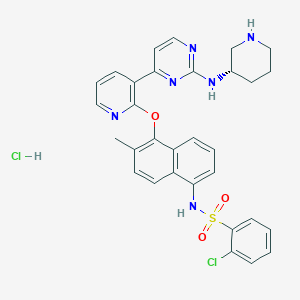
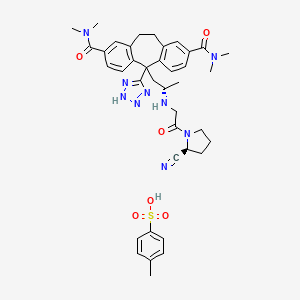
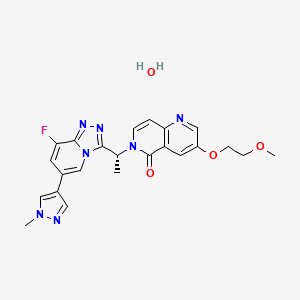

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
